2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride
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Overview
Description
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride is a heterocyclic compound that has garnered attention in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique imidazo[1,2-a]pyridine core, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play crucial roles in cell proliferation, survival, differentiation, and migration .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . This interaction results in multiple epigenetic modifications affecting signaling networks .
Biochemical Pathways
The affected pathways include the PI3K pathway and the HDAC pathway. PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks .
Pharmacokinetics
The compound’s design approach aims to improve drug-like properties .
Result of Action
The compound’s action results in potent antiproliferative activities against certain cellular assays . This suggests that it may have potential therapeutic applications in cancer treatment .
Biochemical Analysis
Biochemical Properties
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It has been associated with the inhibition of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), two enzymes that are crucial in cellular signaling and gene expression . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways and gene expression . By inhibiting PI3K and HDAC, it can induce multiple epigenetic modifications affecting signaling networks . This can lead to changes in cellular metabolism and potentially influence the growth and proliferation of cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a dual inhibitor of PI3K and HDAC, it can affect multiple pathways at the molecular level . This dual inhibitory action allows it to exert its effects more broadly within the cell .
Temporal Effects in Laboratory Settings
It is known that the compound has potent antiproliferative activities against certain cell lines, suggesting potential long-term effects on cellular function
Metabolic Pathways
Given its inhibitory effects on PI3K and HDAC, it is likely that it interacts with enzymes or cofactors in these pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride typically involves the condensation of 1,3-diketones with cyanoacetamide in the presence of a base. The reaction is carried out by refluxing the components in ethanol with ammonium acetate as a catalyst . This method yields yellowish, crystalline materials that exhibit light blue fluorescence both in solutions and in the crystalline state .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alkyl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of materials for optoelectronic devices and sensors.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and drug development.
Imidazo[1,2-a]pyrazine: Used in the synthesis of biologically active molecules and materials science.
Imidazo[1,5-a]pyridine: Exhibits luminescent properties and is used in optoelectronic devices and sensors.
Uniqueness
2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride stands out due to its dual inhibitory activity against HDAC and PI3K, which is not commonly observed in similar compounds. This unique mechanism of action enhances its potential as a therapeutic agent, particularly in cancer treatment .
Properties
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c10-7-3-1-2-6-8-4-5-9(6)7;/h1-3,8H,4-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGKBSSATKJQCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=CC=C2N1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724468 |
Source
|
Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332581-57-3 |
Source
|
Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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